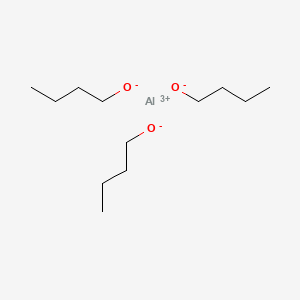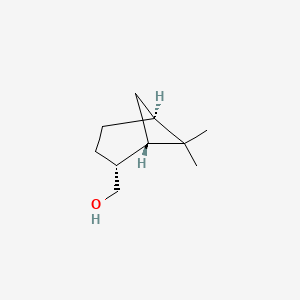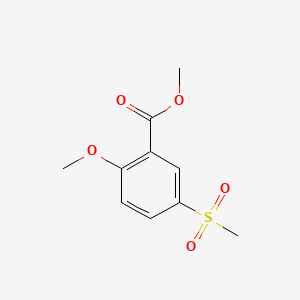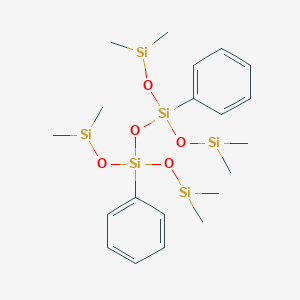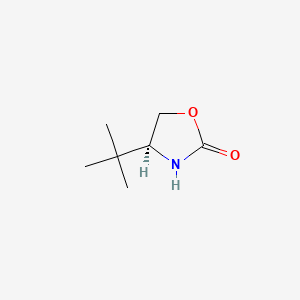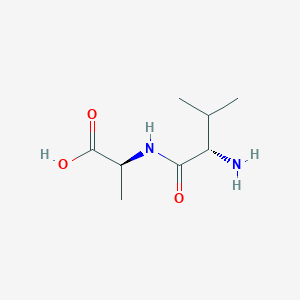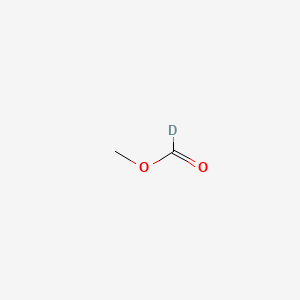
メチルホルミート-d
説明
Methyl (2H)formate, also known as methyl formate and methanoic acid, is an organic compound with the chemical formula CH3O2. It is a colorless, flammable liquid with a distinct odor, and is a common intermediate in the synthesis of organic compounds. Methyl (2H)formate is a versatile reagent used in a variety of chemical processes, from the synthesis of pharmaceuticals to the production of food flavorings.
科学的研究の応用
メタノールへの水素化
メチルホルミートのメタノールへの水素化: は、化学産業において重要なプロセスです。 最近の研究では、Cu-SiO2触媒が開発され、メチルホルミートの転化率94.2%、メタノールの選択率99.9%を示しました 。 このプロセスは、メチルホルミート製品のリサイクルに不可欠であり、燃料電池用の水素キャリアとして広く認識されている重要なプラットフォーム分子であるメタノールの製造における化合物の役割を強調しています .
グリーンケミストリー合成
メチルホルミートは、グリーンケミストリーにおいて、脱化石燃料化された産業とモビリティの鍵となる成分として不可欠です。 COとメタノールから合成でき、COの化学貯蔵として機能します。 メタノールは、再生可能エネルギーによる水の電気分解によってCO2と水素から生成されるため、グリーンメチルホルミートへのアクセスが可能になり、CO2排出量の削減に役立ちます .
触媒設計
化合物の触媒設計における役割は、効率的な触媒の開発における使用によって強調されています。 たとえば、Cu-SiO2-AE触媒は、アンモニア蒸発法を採用し、高い転化率と安定性を達成しており、工業用途向けの非常に効率的な触媒の合理的な設計に適用できます .
メタノールのカルボニル化
メタノールのカルボニル化では、メチルホルミートが工業的に製造され、排出量を削減する燃料添加剤として大きな関心を集めています。 このプロセスは、時間の経過とともに進化し、従来のナトリウムメトキシドプロセスよりも効率的、経済的に魅力的、または持続可能な方法を探求する新しいアプローチが生まれています .
C1ケミストリーにおけるビルディングブロック
C1ケミストリーにおけるビルディングブロックとして、メチルホルミートは、ギ酸、N,N-ジメチルホルムアミド(DMF)、ホルムアミド、ジメチルカーボネート(DMC)など、50種類以上の化学物質の製造に使用されます。 ギ酸の合成は特に重要であり、そのかなりの部分がメチルホルミートの加水分解によって生成されます .
化学貯蔵および輸送
最後に、メチルホルミートは、化学貯蔵および輸送の手段として機能します。低沸点で可燃性の高い化合物としての特性は、産業エンジニアリングにおいて課題となります。 しかし、メタノールなどの付加価値商品への転換は、効率的な貯蔵と輸送のための方法を提供します .
作用機序
Target of Action
Methyl formate-d, also known as Methyl (2H)formate, is a chemical compound that primarily targets the biochemical pathways involved in the production of formamide, dimethylformamide, and formic acid . These compounds are precursors or building blocks for many useful derivatives .
Mode of Action
The interaction of Methyl formate-d with its targets involves the transfer of a carbon unit from the amino acid serine, through the cofactor folate, and to the ultimate carbon acceptors that include nucleotides . This process is facilitated by the high vapor pressure and low surface tension of Methyl formate-d .
Biochemical Pathways
Methyl formate-d affects the biochemical pathways involved in the synthesis of formamide, dimethylformamide, and formic acid . It is also a precursor to many other compounds of commercial interest . The construction of efficient formate-assimilation pathways in microorganisms is essential for the utilization of cheap, renewable one-carbon compounds .
Action Environment
The action, efficacy, and stability of Methyl formate-d can be influenced by environmental factors. For instance, the catalyst for the production of Methyl formate-d is sensitive to water, which can be present in the carbon monoxide feedstock . Therefore, very dry carbon monoxide is essential . Furthermore, the reaction kinetics of Methyl formate-d can have implications for the ignition behavior of Methyl formate-d/NO2 mixtures .
特性
IUPAC Name |
methyl deuterioformate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c1-4-2-3/h2H,1H3/i2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIHFWKZFHZASV-VMNATFBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178408 | |
| Record name | Methyl (2H)formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23731-38-6 | |
| Record name | Formic-d acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23731-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2H)formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023731386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (2H)formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (2H)formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What unique insights can be gained from studying methyl formate-d (DC(O)OCH3) as opposed to non-deuterated methyl formate?
A1: Methyl formate-d is a powerful tool for unraveling dissociation mechanisms and reaction pathways. By substituting hydrogen atoms with deuterium, researchers can track the movement of atoms during reactions. For example, studies using methyl formate-d and photoelectron-photoion-photoion coincidence (PEPIPICO) techniques revealed the production of heterogeneous clusters like (MFD)mD+ and (MFD)nCH3OD2+ after excitation with synchrotron radiation. [, ] This isotopic labeling helps clarify the origin of specific atoms in the product ions, revealing details about the dissociation pathways that would be difficult to ascertain otherwise.
Q2: How does the core-level excitation of methyl formate-d clusters influence their fragmentation pathways?
A2: Exciting methyl formate-d clusters with synchrotron radiation near the oxygen K edge leads to a variety of fragmentation products. One significant finding is the production of methyl-oxonium ion (CH3OD2+) and its complexes. [] This suggests that hydrogen/deuterium transfer reactions occur within the excited clusters. Specifically, deuterium transfer from the alpha carbonyl group of the methyl formate-d molecule plays a crucial role in forming these products. [] These findings highlight the importance of intra- and intermolecular interactions in the fragmentation dynamics of core-excited molecular clusters.
Q3: What are the dominant dissociation pathways observed in methyl formate-d upon photodissociation at 193.3 nm?
A3: Photodissociation of methyl formate-d at 193.3 nm results in four primary dissociation pathways leading to the following asymptotes: CH3O(X (2)E)+DCO(X (2)A(')), CH3O(X (2)E)+DCO(A (2)A(\")), CH3OCO(X (2)A('))+D((2)S), and CH3OD(X (1)A('))+CO(X (1)Sigma(+)). [] These pathways were identified and characterized by measuring the kinetic-energy distributions, spatial angular anisotropies, and branching ratios of the photofragments. The branching ratios for these pathways were determined to be 0.73, 0.06, 0.13, and 0.08, respectively, indicating that the first pathway is dominant. [] Interestingly, while the DCO and CH3O products exhibit a negative angular anisotropy parameter (β ≈ -0.37), the other products show nearly isotropic angular distributions, suggesting the potential influence of nonadiabatic transitions in the fragmentation process. []
Q4: What analytical techniques are particularly useful for investigating the fragmentation dynamics of methyl formate-d?
A4: Several powerful analytical techniques are employed to study methyl formate-d fragmentation. Time-of-flight (TOF) mass spectrometry, coupled with pulsed synchrotron radiation, enables the simultaneous detection of various ion yields as a function of photon energy. [] This method is particularly useful for studying near edge X-ray absorption fine structure (NEXAFS) and identifying specific core resonances associated with fragment ion production. [] Photoion-photoion coincidence (PIPICO) techniques provide further insights by correlating the detection of ion pairs, revealing information about the charge state and dissociation pathways of the precursor molecules. [, ] By combining these techniques, researchers can gain a deeper understanding of the complex fragmentation dynamics that occur in core-excited methyl formate-d molecules and clusters.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




